{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-5-9-16(13)21-11-10-19-15-8-4-3-7-14(15)18-17(19)12-20/h2-9,20H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXIFPZLCPDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycolic Acid Condensation Method
A high-yield route involves refluxing o-phenylenediamine with glycolic acid in hydrochloric acid (4 M) at 110°C for 6 hours. The reaction proceeds via cyclodehydration, forming 1H-benzimidazol-2-ylmethanol with 85% yield after recrystallization from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Reactants | o-Phenylenediamine, glycolic acid |
| Catalyst | HCl (4 M) |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 85% |
| Purity (HPLC) | >98% |
Characterization includes:
-
¹H NMR (DMSO-d₆): δ 7.52–7.48 (m, 2H, Ar-H), 7.22–7.18 (m, 2H, Ar-H), 5.21 (s, 1H, -OH), 4.72 (s, 2H, -CH₂OH).
N-Alkylation: Introducing the 2-Methylphenoxyethyl Group
The 1-position nitrogen is alkylated using 2-(2-methylphenoxy)ethyl bromide or chloride under basic conditions.
Phase-Transfer Catalysis (PTC) Method
A optimized protocol employs potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in dichloromethane (DCM).
Procedure:
-
Dissolve 1H-benzimidazol-2-ylmethanol (10 mmol) in DCM (50 mL).
-
Add K₂CO₃ (15 mmol), TBAB (1 mmol), and 2-(2-methylphenoxy)ethyl bromide (12 mmol).
-
Reflux at 40°C for 12 hours.
-
Wash with water, dry over MgSO₄, and concentrate.
-
Purify via column chromatography (ethyl acetate/hexane, 1:3).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | K₂CO₃ |
| Catalyst | TBAB |
| Temperature | 40°C |
| Time | 12 hours |
| Yield | 78% |
Microwave-Assisted Alkylation
Microwave irradiation reduces reaction time significantly. A mixture of 1H-benzimidazol-2-ylmethanol (10 mmol), 2-(2-methylphenoxy)ethyl chloride (12 mmol), and K₂CO₃ (15 mmol) in acetonitrile is irradiated at 100°C for 30 minutes, achieving 82% yield.
Purification and Polymorph Control
Crystallization Techniques
Crystalline purity is achieved using anti-solvent precipitation. A mixture of DCM/methanol (1:2) is combined with methyl tert-butyl ether at 0–5°C to yield needle-like crystals.
Particle Size Distribution (PSD):
| Metric | Value (μm) |
|---|---|
| D(0.1) | 0.76 |
| D(0.5) | 5.41 |
| D(0.9) | 50.40 |
Spray Drying for Amorphous Forms
For enhanced solubility, spray drying a DCM/methanol solution (1:1) at 40°C inlet temperature produces amorphous material with <5% crystallinity.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows >99% purity with retention time = 8.2 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Glycolic Acid + PTC | 78 | 98 | 12 hours | High |
| Microwave Alkylation | 82 | 99 | 0.5 hours | Moderate |
| Spray Drying | 90 | 95 | 2 hours | Industrial |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenoxyethyl group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Benzimidazole derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparison of key analogs:
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations :
- The target compound’s 2-methylphenoxyethyl group enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., allyl in ).
Key Observations :
Physicochemical Properties
Physical properties such as melting point (m.p.) and solubility are influenced by substituents.
Table 3: Physical Properties
Key Observations :
Key Observations :
- The target compound’s bioactivity remains underexplored in the provided evidence. However, analogs with sulfanyl () or fluorophenyl () groups show promising antimicrobial effects.
- The hydroxymethyl group may enable hydrogen bonding with biological targets, analogous to alcohol-containing drugs like pantoprazole .
Biological Activity
{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, with the chemical formula C17H18N2O2 and CAS number 440097-90-5, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure comprising a benzimidazole core linked to a phenoxyethyl group and a methanol moiety, which may influence its pharmacological properties.
The compound's molecular weight is 282.34 g/mol, and its structure can be represented by the following InChI code:
This unique structure allows it to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in oncology and neurology. The compound's mechanism of action typically involves interactions with specific biological macromolecules such as proteins and nucleic acids.
The precise mechanism of action for this compound is still under investigation. However, it is believed to modulate various biological pathways by interacting with enzymes or receptors involved in critical cellular processes. This interaction can lead to altered cellular responses that may be beneficial in treating certain diseases.
1. Anticancer Activity
A study highlighted the potential of benzimidazole derivatives in cancer therapy, noting that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related benzimidazole compound showed an IC50 value of 700 nM in inhibiting cancer cell proliferation .
2. Neuroprotective Effects
Research has also suggested that benzimidazole derivatives may possess neuroprotective properties. A study exploring the effects of similar compounds on neurodegenerative diseases found that certain derivatives could modulate pathways associated with neuronal survival .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| {1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol | Structure | 900 | Anticancer |
| {1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol | Structure | 500 | Neuroprotective |
| {1-[2-(3-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol | Structure | 650 | Antioxidant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
